propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate
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Overview
Description
Propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propan-2-yl group attached to the ester functionality, and a benzoyl group substituted with an amino and a nitro group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate typically involves the esterification of 2-(4-amino-3-nitrobenzoyl)benzoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate can undergo various chemical reactions including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and propan-2-ol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides, amines, or alcohols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-(4-amino-3-aminobenzoyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-amino-3-nitrobenzoyl)benzoic acid and propan-2-ol.
Scientific Research Applications
Propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate can be compared with similar compounds such as:
Propan-2-yl 2-(4-amino-3-methylbenzoyl)benzoate: Similar structure but with a methyl group instead of a nitro group, leading to different chemical and biological properties.
Propan-2-yl 2-(4-amino-3-chlorobenzoyl)benzoate:
The uniqueness of this compound lies in the presence of both amino and nitro groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
propan-2-yl 2-(4-amino-3-nitrobenzoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-10(2)24-17(21)13-6-4-3-5-12(13)16(20)11-7-8-14(18)15(9-11)19(22)23/h3-10H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLNITKFPXGJAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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